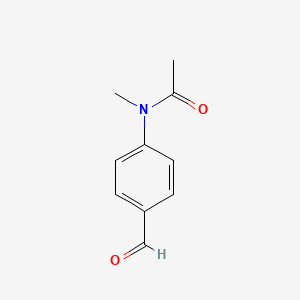

n-(4-Formylphenyl)-n-methylacetamide

Description

Contextual Significance within Organic Synthesis and Materials Science

In the realm of organic synthesis , the significance of N-(4-Formylphenyl)-N-methylacetamide can be inferred from the well-established reactivity of its constituent parts. The formyl group (an aldehyde) is a cornerstone of synthetic chemistry, participating in a wide array of transformations. Benzaldehyde (B42025) and its derivatives are crucial intermediates in the production of pharmaceuticals, additives, and other fine chemicals. nbinno.comtechvina.vn The aldehyde functionality allows for nucleophilic addition reactions, condensations (such as aldol and Knoevenagel condensations), and oxidation to a carboxylic acid or reduction to an alcohol. nbinno.comwikipedia.org This reactivity makes the formylphenyl portion of the molecule a prime site for molecular elaboration, enabling the synthesis of diverse derivatives.

The N-methylacetamide portion of the molecule also imparts valuable properties. Amides are fundamental functional groups, and their derivatives are explored in medicinal chemistry and polymer science. patsnap.com Acetamide (B32628) and its N-substituted analogs are utilized as solvents, plasticizers, and intermediates in the manufacturing of various materials. patsnap.comwikipedia.orgscribd.com The presence of the N-methylacetamide group can influence the solubility, polarity, and intermolecular interactions of the parent molecule, which are critical factors in the design of new materials. For instance, acetamide's ability to act as a plasticizer and its high dielectric constant suggest that derivatives could be incorporated into polymer matrices to modify their physical properties. wikipedia.orgchemicalbook.com

In materials science , the combination of a reactive aldehyde and a polar amide group on a rigid phenyl backbone suggests potential applications in the development of functional polymers, dyes, and other advanced materials. The formyl group can be used to graft the molecule onto polymer chains or surfaces, while the amide group can participate in hydrogen bonding, influencing the self-assembly and macroscopic properties of materials. fiveable.me Benzaldehyde derivatives are used in the synthesis of various dyes, and the N-(4-Formylphenyl)-N-methylacetamide scaffold could potentially be used to create novel chromophores with tailored electronic and optical properties. techvina.vn

Key Structural Motifs and Their Chemical Relevance

The chemical behavior of N-(4-Formylphenyl)-N-methylacetamide is dictated by its key structural motifs: the formyl group, the N-methylacetamide group, and the central phenyl ring.

The formyl group (-CHO) attached to the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes the carbonyl carbon highly susceptible to nucleophilic attack. fiveable.me This reactivity is central to its role as a synthetic intermediate.

Table 1: Representative Reactions of the Formyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Grignard Reaction | RMgBr | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

The N-methylacetamide group (-N(CH₃)C(O)CH₃) is an amide functionality with a methyl group on the nitrogen atom. The lone pair of electrons on the nitrogen can delocalize into the carbonyl group, giving the C-N bond partial double bond character. fiveable.me This resonance stabilization affects the planarity and rotational barrier of the amide bond. The methyl group introduces steric hindrance around the nitrogen, which can influence the molecule's conformation and reactivity compared to an unsubstituted amide. fiveable.me The amide group can act as both a hydrogen bond acceptor (via the carbonyl oxygen) and, in principle, a weak hydrogen bond donor if there were an N-H bond, though in this N-methylated case, it primarily functions as an acceptor. fiveable.me This capacity for hydrogen bonding is crucial for its potential role in supramolecular chemistry and materials science.

Table 2: General Physicochemical Properties of Related Amides

| Property | N-methylacetamide nih.gov | Acetamide wikipedia.org |

|---|---|---|

| Molecular Formula | C₃H₇NO | C₂H₅NO |

| Molar Mass ( g/mol ) | 73.09 | 59.07 |

| Melting Point (°C) | 28 | 79-81 |

| Boiling Point (°C) | 205 | 221.2 |

| Density (g/cm³) | 0.9371 (at 25°C) | 1.159 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(4-formylphenyl)-N-methylacetamide |

InChI |

InChI=1S/C10H11NO2/c1-8(13)11(2)10-5-3-9(7-12)4-6-10/h3-7H,1-2H3 |

InChI Key |

KQKUGJOWXGZFSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Strategic Synthesis of N 4 Formylphenyl N Methylacetamide and Its Derivatives

Direct Synthetic Routes to N-(4-Formylphenyl)-N-methylacetamide

Direct synthesis aims to introduce the required functional groups in a single or minimal number of steps, often leveraging modern catalytic methods for efficiency and selectivity.

Iron-Catalyzed Oxidative Amidation Methods

A hypothetical yet synthetically valuable direct route to N-(4-Formylphenyl)-N-methylacetamide involves the selective oxidation of the methyl group of a precursor, N-methyl-N-(p-tolyl)acetamide. Iron-catalyzed C-H oxidation has emerged as a powerful tool for late-stage functionalization. nih.gov Bio-inspired iron catalysts can facilitate the aerobic oxidation of methylarenes to benzaldehydes. researchgate.net This approach would involve an iron catalyst, potentially in the presence of an oxidant, to transform the tolyl methyl group into a formyl group while leaving the N-methylacetamide moiety intact.

The reaction would proceed via a mechanism where the iron catalyst activates the benzylic C-H bond, leading to a radical or high-valent iron intermediate, which is then oxidized to the aldehyde. semanticscholar.org Achieving high selectivity is a significant challenge due to potential over-oxidation to the carboxylic acid. researchgate.net However, catalyst design and controlled reaction conditions can mitigate this issue. mdpi.comrsc.org

Table 1: Hypothetical Iron-Catalyzed Oxidation

| Reactant | Catalyst | Oxidant | Product |

|---|---|---|---|

| N-methyl-N-(p-tolyl)acetamide | Iron Complex (e.g., Fe(PDP)) nih.gov | O2 / Co-oxidant | N-(4-Formylphenyl)-N-methylacetamide |

General Methodologies for Substituted Phenylacetamides and Formylphenyl Moieties

More traditional and widely established methods rely on building the molecule sequentially, typically by forming the amide bond as a key step.

Amide Bond Formation via Carboxylic Acid and Amine Condensation

A foundational strategy in organic synthesis is the formation of an amide bond through the condensation of a carboxylic acid and an amine. libretexts.orgnih.govdiva-portal.org In this context, N-(4-Formylphenyl)-N-methylacetamide can be synthesized by reacting 4-(methylamino)benzaldehyde (B1624761) with an activated acetic acid derivative. The direct condensation requires a coupling agent or catalyst to facilitate the removal of water. libretexts.org

Common methods involve converting the carboxylic acid to a more reactive species like an acyl halide or using condensing agents. This approach is versatile and allows for the synthesis of a wide range of substituted phenylacetamides. nih.gov

Table 2: Amide Bond Condensation Approach

| Amine Component | Carboxylic Acid Component | Coupling Agent / Method | Product |

|---|---|---|---|

| 4-(Methylamino)benzaldehyde | Acetic Acid | Condensing Agent (e.g., DCC, EDC) | N-(4-Formylphenyl)-N-methylacetamide |

| 4-(Methylamino)benzaldehyde | Acetyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | N-(4-Formylphenyl)-N-methylacetamide |

Acetylation Approaches to Formylphenylacetamide Structures

An alternative and common route is the acetylation of a suitable amine precursor. researchgate.net For the target molecule, this involves the N-acetylation of 4-(methylamino)benzaldehyde. This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride as the acetylating agent, often in the presence of a base like pyridine or a catalyst such as 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate. nih.govnih.gov

This method is generally high-yielding and straightforward, making it a preferred laboratory-scale synthesis. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acetylating agent. researchgate.net

Table 3: Acetylation of 4-(Methylamino)benzaldehyde

| Amine Precursor | Acetylating Agent | Catalyst/Base (Optional) | Product |

|---|---|---|---|

| 4-(Methylamino)benzaldehyde | Acetic Anhydride | Pyridine or DMAP | N-(4-Formylphenyl)-N-methylacetamide |

| 4-(Methylamino)benzaldehyde | Acetyl Chloride | Triethylamine | N-(4-Formylphenyl)-N-methylacetamide |

Preparations of N-Methylacetamide as a Precursor

N-Methylacetamide itself is a crucial precursor in various synthetic routes. It can be prepared through several established methods. The most common laboratory preparation involves the reaction of methylamine (B109427) with hot acetic acid or, more readily, with acetic anhydride. Another method involves the reaction between ethyl acetate (B1210297) and methylamine, where the mixture is heated for several days. Industrial processes may utilize the reaction of acetic acid and methylamine under specific temperature and pressure conditions.

Multicomponent Reactions Leading to Formylphenylacetamide Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to complex molecules and structural analogs. sciepub.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted to produce analogs of formylphenylacetamides. wikipedia.orgorganic-chemistry.org

In a potential Ugi reaction, an aldehyde (like formaldehyde), an amine (such as 4-aminobenzaldehyde), a carboxylic acid (acetic acid), and an isocyanide could be combined. sciepub.comwikipedia.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid anion, followed by a Mumm rearrangement to yield a stable bis-amide product. wikipedia.org This strategy allows for rapid generation of a library of structurally diverse analogs by varying each of the four components.

Table 4: Hypothetical Ugi Reaction for an Analog

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Analog |

|---|---|---|---|---|

| Formaldehyde | 4-Aminobenzaldehyde | Acetic acid | tert-Butyl isocyanide | 2-Acetamido-N-(tert-butyl)-2-(4-formylphenyl)acetamide |

Directed Functionalization and Library Synthesis of N-(4-Formylphenyl)acetamide Scaffolds

The N-(4-Formylphenyl)acetamide scaffold serves as a valuable starting point for the generation of diverse chemical libraries. The formyl group is particularly amenable to a wide range of chemical transformations, allowing for the systematic modification of the core structure. This directed functionalization is a key strategy in medicinal chemistry for exploring structure-activity relationships.

One prominent example of directed functionalization involves the synthesis of 2-(4-formylphenoxy)-N-aryl acetamides. These compounds are prepared by the reaction of a 2-chloro-N-arylacetamide with 4-hydroxybenzaldehyde (B117250). rdd.edu.iq The resulting scaffold, which is closely related to N-(4-formylphenyl)acetamide, can then be used to generate a library of derivatives. For instance, the formyl group can be reacted with various primary aromatic amines to produce a series of Schiff bases, specifically 2-(4-aryliminophenoxy)-N-arylacetamides. rdd.edu.iq

This approach allows for the creation of a library of compounds where the aryl group on the imine and the aryl group on the acetamide (B32628) can be systematically varied. The synthesis of these libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously to expedite the discovery process.

A typical procedure for the synthesis of the precursor, 2-(4-formylphenoxy)-N-phenylacetamide, involves reacting 2-chloro-N-phenylacetamide with 4-hydroxybenzaldehyde in the presence of a base. rsc.org This intermediate can then be used in subsequent reactions to build a diverse library of compounds. For example, a library of hydrazone derivatives can be synthesized by reacting the 2-(4-formylphenoxy)-N-phenylacetamide with various hydrazides, such as isoniazid. rsc.org

Table 2: Examples of Synthesized 2-(4-formylphenoxy)-N-arylacetamide Derivatives and their Characterization rsc.org

| Compound | Aryl Group on Acetamide | Molecular Formula | Calculated m/z | Found m/z (M+H)⁺ |

| 2a | Phenyl | C₁₅H₁₃NO₃ | 255.08 | 256.11 |

| 2c | 4-Ethylphenyl | C₁₇H₁₇NO₃ | 283.12 | 284.16 |

| 2h | 2-Chlorophenyl | C₁₅H₁₂ClNO₃ | 289.05 | 290.08 |

| 2k | 2-Bromophenyl | C₁₅H₁₂BrNO₃ | 333.0 | 334.03 |

| 2o | 4-Nitrophenyl | C₁₅H₁₂N₂O₅ | 300.07 | 301.12 |

| 2p | Pyridin-2-yl | C₁₄H₁₂N₂O₃ | 256.08 | 257.14 |

The synthesis of such libraries is instrumental in the discovery of new compounds with potential biological activities. By systematically altering the peripheral chemical groups on the N-(4-formylphenyl)acetamide scaffold, researchers can fine-tune the properties of the molecules to optimize their desired effects.

Structural Diversity and Exploration of N 4 Formylphenyl N Methylacetamide Analogs

Design and Synthesis of N-Substituted Formylphenylacetamides

The design of N-substituted formylphenylacetamides involves replacing the methyl group on the amide nitrogen with a variety of other chemical moieties. This N-substitution can significantly alter the steric and electronic properties of the molecule. The synthesis of these analogs generally follows established principles of amide bond formation.

A common synthetic approach is the acylation of a secondary amine. This can be achieved by reacting an appropriately N-substituted 4-aminobenzaldehyde with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). Alternatively, one can start with 4-formylphenylamine (4-aminobenzaldehyde), perform the N-alkylation or N-arylation first, and then proceed with the acetylation.

Another versatile method for amide synthesis is the direct coupling of a carboxylic acid with an amine using coupling reagents. However, for acetamides, the use of acetic anhydride or acetyl chloride is often more straightforward. The reaction of methylamine (B109427) with hot acetic acid is a known method for producing N-methylacetamide and provides a basis for synthesizing related compounds. chemicalbook.com

The general synthetic scheme can be summarized as follows:

Scheme 1: General Synthesis of N-Substituted Formylphenylacetamides

Research into related N-phenylacetamide derivatives has demonstrated the synthesis of a wide array of analogs by introducing complex moieties. For instance, series of N-phenylacetamide derivatives incorporating 4-arylthiazole groups have been successfully synthesized, showcasing the feasibility of attaching heterocyclic systems to the core structure. nih.gov These syntheses often involve multi-step sequences to build the desired N-substituent prior to the final amide formation. nih.gov

| N-Substituent (R) | Starting Amine | Acetylation Reagent | Resulting Analog |

| Ethyl | N-ethyl-4-aminobenzaldehyde | Acetyl Chloride | N-ethyl-N-(4-formylphenyl)acetamide |

| Phenyl | N-phenyl-4-aminobenzaldehyde | Acetic Anhydride | N-(4-formylphenyl)-N-phenylacetamide |

| Benzyl | N-benzyl-4-aminobenzaldehyde | Acetyl Chloride | N-benzyl-N-(4-formylphenyl)acetamide |

This table presents hypothetical examples based on standard amide synthesis reactions.

Investigating Positional Isomers and Related Aromatic Amides

The substitution pattern on the phenyl ring is a critical determinant of a molecule's three-dimensional shape and electronic distribution. Investigating positional isomers of N-(4-Formylphenyl)-N-methylacetamide—namely, the 2-formyl and 3-formyl analogs—is a key strategy for exploring the impact of the formyl group's location.

The synthesis of these isomers would require starting materials where the formyl and amino groups are in the ortho (1,2) or meta (1,3) positions on the benzene ring.

N-(2-Formylphenyl)-N-methylacetamide: Synthesized from N-methyl-2-aminobenzaldehyde.

N-(3-Formylphenyl)-N-methylacetamide: Synthesized from N-methyl-3-aminobenzaldehyde.

The synthesis of aromatic amides is a well-established field, with methods available for producing a wide variety of structures from diverse starting materials, including those derived from renewable resources like lignin. nih.gov These methods often involve the oxidative amidation of alcohols or the direct reaction of carboxylic acids and amines. nih.govbasjsci.edu.iq The principles underlying these syntheses are broadly applicable to the production of positional isomers of the target compound.

The choice of synthetic route can be influenced by the stability and reactivity of the starting materials. For example, some N-formylamides are known to be labile under certain acidic or basic conditions, which necessitates the use of very mild reaction conditions for their synthesis. researchgate.net

| Isomer Name | Position of Formyl Group | Key Precursor |

| N-(2-Formylphenyl)-N-methylacetamide | ortho (C2) | N-methyl-2-aminobenzaldehyde |

| N-(3-Formylphenyl)-N-methylacetamide | meta (C3) | N-methyl-3-aminobenzaldehyde |

| N-(4-Formylphenyl)-N-methylacetamide | para (C4) | N-methyl-4-aminobenzaldehyde |

Functional Group Diversification Strategies (e.g., Amino-substituted analogs)

Functional group diversification involves chemically modifying the existing functional groups of N-(4-Formylphenyl)-N-methylacetamide to create new analogs. The formyl group is particularly amenable to a wide range of chemical transformations, making it an excellent handle for diversification.

A prominent strategy is the conversion of the formyl group into an amino group. This is typically achieved through reductive amination or by first converting the aldehyde to an oxime, followed by reduction. A more direct approach involves the reduction of a corresponding nitro-analogue. For example, the synthesis of 4-Amino-N-substituted benzamides has been accomplished by the catalytic reduction of a 4-nitro precursor using palladium on carbon (Pd-C). researchgate.net This established methodology could be readily adapted to produce N-(4-aminophenyl)-N-methylacetamide from N-(4-nitrophenyl)-N-methylacetamide.

Scheme 2: Synthesis of Amino-Substituted Analog

This approach is widely used in the synthesis of complex molecules. For instance, the preparation of 4-amino-N-phenylacetamide intermediates is a key step in the synthesis of more elaborate derivatives containing thiazole moieties. nih.gov Similarly, the synthesis of 3-amino-4-substituted monocyclic ß-lactams highlights the importance of amino-functionalized scaffolds in medicinal chemistry. mdpi.com

Beyond conversion to an amino group, the formyl moiety can be:

Oxidized to a carboxylic acid (N-(4-carboxyphenyl)-N-methylacetamide).

Reduced to a hydroxyl group (N-(4-(hydroxymethyl)phenyl)-N-methylacetamide).

Used in condensation reactions with various nucleophiles (e.g., amines, hydrazines, hydroxylamines) to form imines, hydrazones, and oximes, respectively.

These transformations open up a vast number of possibilities for creating structurally diverse libraries of compounds derived from the N-(4-Formylphenyl)-N-methylacetamide core.

| Original Functional Group | Transformation | Reagents/Conditions | New Functional Group | Resulting Analog Class |

| Formyl (-CHO) | Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) | N-(Carboxyphenyl) analogs |

| Formyl (-CHO) | Reduction | NaBH₄ or LiAlH₄ | Hydroxymethyl (-CH₂OH) | N-(Hydroxymethylphenyl) analogs |

| Nitro (-NO₂) | Reduction | H₂, Pd/C | Amino (-NH₂) | N-(Aminophenyl) analogs |

| Formyl (-CHO) | Condensation | R-NH₂ | Imine (-CH=N-R) | N-(Iminomethylphenyl) analogs |

Advanced Spectroscopic Characterization and Computational Chemical Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the precise determination of the molecular structure and properties of n-(4-Formylphenyl)-n-methylacetamide. These techniques provide detailed insights into the compound's atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of n-(4-Formylphenyl)-n-methylacetamide in solution. Analysis of the 1H and 13C NMR spectra provides definitive information about the chemical environment of each atom.

1H NMR Spectroscopy: The proton NMR spectrum of n-(4-Formylphenyl)-n-methylacetamide, recorded in deuterated chloroform (B151607) (CDCl3), exhibits characteristic signals that confirm its structure. A singlet at 10.02 ppm is attributed to the aldehydic proton of the formyl group. The aromatic protons appear as two doublets at 7.94 ppm and 7.38 ppm, corresponding to the protons on the phenyl ring. A singlet at 3.32 ppm is assigned to the three protons of the N-methyl group, and another singlet at 1.97 ppm corresponds to the three protons of the acetyl methyl group. nih.gov

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the formyl group resonates at 190.9 ppm, while the acetyl carbonyl carbon appears at 170.0 ppm. The aromatic carbons show signals at 149.7 ppm, 135.0 ppm, 131.0 ppm, and 127.4 ppm. The N-methyl carbon gives a signal at 37.2 ppm, and the acetyl methyl carbon is observed at 22.6 ppm. nih.gov

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 10.02 (s, 1H) | 190.9 |

| Aromatic CH | 7.94 (d, J = 8.3 Hz, 2H) | 149.7, 135.0, 131.0, 127.4 |

| Aromatic CH | 7.38 (d, J = 8.2 Hz, 2H) | |

| N-CH3 | 3.32 (s, 3H) | 37.2 |

| -C(O)CH3 | 1.97 (s, 3H) | 22.6 |

| -C(O)CH3 | 170.0 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules, providing information about functional groups and molecular structure. Based on available literature, specific IR and Raman spectroscopic data for n-(4-Formylphenyl)-n-methylacetamide could not be located.

X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of the current scientific literature did not yield a solved crystal structure for n-(4-Formylphenyl)-n-methylacetamide.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For n-(4-Formylphenyl)-n-methylacetamide, Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (m/z) at 177, which corresponds to the molecular weight of the compound. nih.gov This technique is crucial for confirming the identity of the product in a synthesis. While advanced mass spectrometry techniques are often employed for real-time reaction monitoring, specific studies detailing this application for the synthesis of n-(4-Formylphenyl)-n-methylacetamide were not found in the surveyed literature.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful tools for investigating the electronic properties and reactivity of molecules, complementing experimental data.

Quantum Mechanical Calculations (Density Functional Theory and Ab Initio) for Electronic Properties and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can provide deep insights into the electronic structure, molecular orbitals, and reactivity of a compound. A comprehensive search of the scientific literature did not reveal any specific studies that have performed DFT or ab initio calculations on n-(4-Formylphenyl)-n-methylacetamide.

Mechanistic Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. One of the most critical techniques in this domain is the analysis of transition states, which are the highest energy points along a reaction coordinate. Understanding the geometry and energy of these transient structures is key to determining reaction pathways, kinetics, and the feasibility of a chemical transformation. Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a balance between accuracy and computational cost. nih.gov

The process of elucidating a mechanism via transition state analysis typically involves the following steps:

Reactant and Product Optimization: The first step is to calculate the lowest energy geometric structures of the reactants and products.

Transition State Searching: Sophisticated algorithms are then used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state.

Frequency Calculation: To confirm that the located structure is a true transition state, a frequency calculation is performed. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactant to product. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For molecules containing acetamide (B32628) functionalities, such as N-substituted diacetamides, computational studies have been employed to investigate decomposition mechanisms. nih.gov A common proposed mechanism involves a six-membered transition state where a hydrogen atom is transferred. nih.gov By calculating the energies of the reactants, transition state, and products, the activation energy (the energy barrier for the reaction) can be determined. For example, in studies of related compounds, different DFT functionals and basis sets (e.g., X3LYP/def2TZVP) were used to model transition states and calculate the associated activation enthalpies. nih.gov Such analyses can reveal that certain proposed pathways are energetically unfavorable due to high calculated activation energies, thereby ruling them out as viable mechanisms. nih.gov This approach allows researchers to predict the most likely reaction pathway and understand the electronic and structural factors that influence reactivity.

Molecular Modeling of N-Methylacetamide as a Biomolecular Proxy

N-methylacetamide (NMA) is a simple molecule that contains a peptide bond (–(C=O)N–) capped by two methyl groups. Due to this structural feature, NMA is widely used in computational and experimental studies as a proxy for the backbone of proteins. researchgate.netacs.orgbohrium.comchemrxiv.org Its relative simplicity makes it an ideal model system for studying the fundamental interactions and dynamics of the peptide group, which would be computationally prohibitive to study in a full protein.

A primary goal in computational biophysics is the development of highly accurate molecular models, or force fields, for predictive simulations of biomolecular systems. researchgate.netacs.orgbohrium.comchemrxiv.org NMA serves as a crucial building block for this purpose. Researchers have developed data-driven, many-body potential energy functions (PEFs) for NMA based on "first-principles" quantum mechanical calculations. researchgate.netacs.org These advanced PEFs are designed to be transferable and to accurately describe the energetics and structural properties of an isolated NMA molecule, including its cis and trans isomers and the energy barrier for isomerization. acs.orgchemrxiv.org

Furthermore, these models are extended to study NMA in solution, enabling molecular dynamics (MD) simulations with quantum-mechanical accuracy. acs.orgchemrxiv.org These simulations provide detailed insights into the interactions between the peptide bond and surrounding solvent molecules, such as water. acs.orgchemrxiv.org By accurately representing many-body effects, these models can capture the complexities of solute-solvent interactions at various distances, which is essential for transferability from the gas phase to the condensed phase. researchgate.netacs.org Ab initio molecular dynamics simulations of NMA in solvents like methanol (B129727) and water are used to explore the effect of the solvent on the structural and dynamical properties of the NMA solute. nih.gov Such studies focus on the dynamics of hydrogen bonding to the amide group and can reveal differences in these dynamics between various solvents. nih.gov

Spectroscopic techniques are also combined with modeling to investigate the behavior of NMA. For instance, near-infrared spectroscopy has been used to study the effects of temperature and concentration on NMA-water complexes, revealing that NMA is highly self-associated even at low concentrations and that water molecules integrate into the NMA structure by forming hydrogen bonds. nih.gov

Interactive Data Tables

Table 1: ¹H NMR Spectroscopic Data for N-(4-Formylphenyl)-N-methylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.02 | Singlet (s) | N/A | 1H | Aldehyde proton (-CHO) |

| 7.94 | Doublet (d) | 8.3 | 2H | Aromatic protons |

| 7.38 | Doublet (d) | 8.2 | 2H | Aromatic protons |

| 3.32 | Singlet (s) | N/A | 3H | N-methyl protons (-NCH₃) |

| 1.97 | Singlet (s) | N/A | 3H | Acetyl protons (-COCH₃) |

| Data sourced from a study on the synthesis of N-aryl acetamides. rsc.org |

Table 2: ¹³C NMR Spectroscopic Data for N-(4-Formylphenyl)-N-methylacetamide

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde carbon (C HO) |

| 170.0 | Carbonyl carbon (-C OCH₃) |

| 149.7 | Aromatic carbon |

| 135.0 | Aromatic carbon |

| 131.0 | Aromatic carbon |

| 127.4 | Aromatic carbon |

| 37.2 | N-methyl carbon (-NC H₃) |

| 22.6 | Acetyl carbon (-COC H₃) |

| Data sourced from a study on the synthesis of N-aryl acetamides. rsc.org |

Table 3: Infrared (IR) Spectroscopic Data for N-(4-Formylphenyl)-N-methylacetamide

| Wavenumber (cm⁻¹) | Assignment |

| 2820, 2782 | C-H stretch (aldehyde) |

| 1756 | C=O stretch (aldehyde) |

| 1659 | C=O stretch (amide) |

| 1601 | C=C stretch (aromatic) |

| 1377 | C-H bend |

| 1246, 1238 | C-N stretch |

| 971, 865 | C-H bend (out-of-plane) |

| Data sourced from a study on the synthesis of N-aryl acetamides. rsc.org |

Applications in Advanced Organic Synthesis and Materials Development

Utilization as a Key Intermediate in Multi-Step Syntheses

N-(4-Formylphenyl)-n-methylacetamide is a valuable intermediate in multi-step syntheses, particularly in the construction of bioactive molecules. Its aldehyde functionality provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic scaffolds.

One of the most prominent applications of n-(4-Formylphenyl)-n-methylacetamide is in the synthesis of Schiff bases. These compounds, characterized by an imine or azomethine group (-C=N-), are formed through the condensation reaction of the formyl group of n-(4-Formylphenyl)-n-methylacetamide with primary amines. researchgate.netijacskros.com Schiff bases are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. ijacskros.com The synthesis of the Schiff base (N-[4-(Phenyliminomethyl)phenyl]acetamide) 0.67-hydrate, for instance, is achieved by refluxing 4-acetoamino benzaldehyde (B42025) (a synonym for n-(4-Formylphenyl)-n-methylacetamide) and aniline (B41778) in an ethanolic solution. researchgate.net

Furthermore, n-(4-Formylphenyl)-n-methylacetamide serves as a key precursor in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that constitute the central core of a variety of important biological compounds and are considered precursors of flavonoids and isoflavonoids. nih.govnih.gov They are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde derivative. In this context, n-(4-Formylphenyl)-n-methylacetamide can react with various acetophenones to yield a diverse array of chalcone (B49325) derivatives. Many of these synthetic chalcones have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. nih.govresearchgate.netajpps.orgresearchgate.net The anticancer activity of these chalcones is often attributed to their ability to induce apoptosis in cancer cells. nih.govresearchgate.net

Below is a table summarizing the cytotoxicity of some chalcone derivatives, illustrating the potential of n-(4-Formylphenyl)-n-methylacetamide as a starting material for the synthesis of potent bioactive molecules.

| Compound | Target Cell Line | IC50 (µg/mL) |

| Chalcone Derivative 1 | MCF-7 (breast cancer) | < 20 |

| Chalcone Derivative 5 | PC3 (prostate cancer) | < 20 |

| Chalcone Derivative 10 | HT-29 (colorectal cancer) | < 20 |

| Chalcone Derivative 23 | A549 (lung cancer) | < 20 |

| Chalcone Derivative 25 | WRL68 (liver cancer) | < 20 |

Data sourced from studies on the cytotoxicity of various synthesized chalcones. researchgate.net

Building Block for Novel Functional Materials

The reactivity of n-(4-Formylphenyl)-n-methylacetamide also extends to the field of materials science, where it can be utilized as a building block for the synthesis of novel functional materials. The presence of the aldehyde group allows for its incorporation into polymeric structures through various polymerization techniques.

For instance, the principles of polymer synthesis can be applied to derivatives of n-(4-Formylphenyl)-n-methylacetamide to create copolymers with tailored properties. A study on the synthesis of N-substituted polyether-block-amide (PEBA) copolymers demonstrated that modifying the amide group can influence the thermal properties and crystallinity of the resulting polymer. mdpi.com By incorporating monomers with functional groups similar to those in n-(4-Formylphenyl)-n-methylacetamide, it is possible to create polymers with specific characteristics. The structural regularity of the copolymer can be disrupted by the inclusion of such N-substituted groups, leading to changes in melting point and thermal degradation temperature. mdpi.com

The aldehyde functionality of n-(4-Formylphenyl)-n-methylacetamide also opens up possibilities for its use in the development of photosensitive materials and other specialty polymers. The synthesis of tris(4-formylphenyl)amine, a key building block in materials chemistry, highlights the importance of formyl-substituted aromatic amines in creating complex molecular architectures for advanced materials. researchgate.net

Development of Specialty Chemicals and Chemical Reagents

N-(4-Formylphenyl)-n-methylacetamide is recognized as a valuable organic compound for life science research and the development of specialty chemicals and reagents. medchemexpress.com Its utility in this area stems from its ability to participate in a variety of chemical reactions to produce molecules with specific functions.

As a biochemical reagent, it can be used in the synthesis of probes and labels for biological assays. medchemexpress.com The formyl group can be derivatized to introduce fluorescent tags or other reporter groups, while the N-methylacetamide moiety can influence the solubility and binding properties of the resulting molecule.

The synthesis of N-arylacetamides from aryltriazenes and acetonitrile (B52724) under mild, metal-free conditions provides a green chemistry approach to producing compounds structurally related to n-(4-Formylphenyl)-n-methylacetamide. arabjchem.org This highlights the ongoing interest in developing efficient and environmentally benign methods for synthesizing this class of compounds for various applications, including as intermediates for pharmaceuticals and fine chemicals. arabjchem.org

Role in Catalytic Systems and Ligand Design

In the realm of catalysis, derivatives of n-(4-Formylphenyl)-n-methylacetamide, particularly Schiff bases, have the potential to act as ligands for the formation of transition metal complexes with catalytic activity. researchgate.netwjpsonline.commdpi.com Schiff base ligands are known to coordinate with a variety of metal ions through their nitrogen and, if present, other donor atoms, forming stable complexes that can catalyze a range of organic transformations. researchgate.netmdpi.comnih.gov

The synthesis of metal complexes with Schiff bases derived from aldehydes and amines is a well-established area of coordination chemistry. mdpi.comucj.org.ua These complexes have found applications in various catalytic processes. By reacting n-(4-Formylphenyl)-n-methylacetamide with different primary amines, a library of Schiff base ligands can be generated. These ligands can then be complexed with transition metals such as copper, nickel, cobalt, and zinc to create novel catalysts. researchgate.net

The catalytic activity of these metal complexes is influenced by the electronic and steric properties of the ligand, as well as the nature of the metal center. nih.govmdpi.com The N-methylacetamide group in ligands derived from n-(4-Formylphenyl)-n-methylacetamide could potentially modulate the catalytic activity of the metal center through electronic effects or by influencing the solubility and stability of the complex. While specific catalytic applications of ligands directly derived from n-(4-Formylphenyl)-n-methylacetamide are an area for further research, the foundational chemistry of Schiff base metal complexes suggests a promising role for this compound in the development of new catalytic systems. nih.gov

Emerging Research Avenues and Future Perspectives for N 4 Formylphenyl N Methylacetamide Research

Methodological Innovations in Synthesis and Derivatization

While detailed innovative synthetic routes specifically for N-(4-Formylphenyl)-N-methylacetamide are not yet abundant in publicly accessible literature, its structure suggests that it can be synthesized through established organic reactions. The characterization of this compound has been documented, providing a basis for future synthetic explorations.

Key spectroscopic data for N-(4-Formylphenyl)-N-methylacetamide have been reported, confirming its structure. rsc.org This foundational data is critical for researchers aiming to develop and optimize new synthetic methodologies.

Table 1: Spectroscopic Data for N-(4-Formylphenyl)-N-methylacetamide rsc.org

| Data Type | Solvent | Values |

|---|---|---|

| ¹H NMR | CDCl₃ | δ (ppm): 10.02 (s, 1H), 7.94 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.2 Hz, 2H), 3.32 (s, 3H), 1.97(s, 3H) |

This interactive data table allows for the sorting and filtering of spectroscopic information for N-(4-Formylphenyl)-N-methylacetamide.

Future research in this area could focus on the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the core structure of N-(4-Formylphenyl)-N-methylacetamide with higher efficiency and selectivity. Innovations in derivatization could involve the chemical modification of the formyl and acetamide (B32628) groups to produce a library of related compounds with tailored properties for various applications.

Advanced Mechanistic Investigations via In Situ Spectroscopy

To date, specific mechanistic studies on the reactions of N-(4-Formylphenyl)-N-methylacetamide using in situ spectroscopy have not been extensively reported. However, this represents a significant and promising avenue for future research. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could provide real-time insights into reaction kinetics, intermediates, and byproduct formation during the synthesis and derivatization of this compound.

Such studies would be invaluable for optimizing reaction conditions to improve yield and purity. Furthermore, understanding the reaction mechanisms at a molecular level is crucial for the rational design of new synthetic routes and for predicting the reactivity of N-(4-Formylphenyl)-N-methylacetamide in various chemical environments.

Predictive Modeling for Structure-Reactivity Relationships

The application of predictive modeling, such as Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) studies, to N-(4-Formylphenyl)-N-methylacetamide is a burgeoning field of research. While specific computational studies on this molecule are not yet widely available, the methodologies have been successfully applied to similar phenylacetamide derivatives. scispace.com

Future research will likely involve the use of computational tools to:

Calculate the electronic properties of N-(4-Formylphenyl)-N-methylacetamide to predict its reactivity.

Model the interactions of this compound with other molecules and materials.

Develop QSAR models to correlate its structural features with potential biological or material properties.

These predictive models will be instrumental in guiding experimental work, saving time and resources in the discovery of new applications for N-(4-Formylphenyl)-N-methylacetamide and its derivatives.

New Frontiers in Materials Science and Interdisciplinary Applications

The bifunctional nature of N-(4-Formylphenyl)-N-methylacetamide, possessing both a reactive aldehyde group and a stable amide linkage, makes it an intriguing building block for new materials. While its application in materials science is still in its nascent stages, several potential interdisciplinary applications can be envisioned.

The formyl group can be utilized in polymerization reactions to create novel polymers, such as polyamides and polyesters, with unique properties. The N-methylacetamide moiety can influence the solubility, thermal stability, and mechanical properties of these polymers. The structure-property relationships of such polymers would be a key area of investigation. uomustansiriyah.edu.iq

Furthermore, the aromatic core of N-(4-Formylphenyl)-N-methylacetamide suggests potential for its use in the development of organic electronic materials. By incorporating this molecule into larger conjugated systems, it may be possible to create new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of N-(4-Formylphenyl)-N-methylacetamide?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) to confirm proton environments (e.g., formyl and methyl groups) and Infrared (IR) spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (163.17 g/mol). Cross-reference data with NIST-standardized spectra for accuracy . For purity assessment, employ High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to detect impurities .

Q. What is a standard synthetic route for N-(4-Formylphenyl)-N-methylacetamide?

- Methodological Answer : Methylate N-(4-formylphenyl)acetamide using methyl iodide (MeI) and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Reaction conditions:

- Add MeI (1.5 eq) to N-(4-formylphenyl)acetamide in THF.

- Introduce NaH (1.2 eq) in batches at 0°C, then stir at room temperature for 2 hours.

- Quench with methanol, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(4-Formylphenyl)-N-methylacetamide?

- Methodological Answer :

- Catalyst and Solvent : Use NaH as a strong base in anhydrous THF to minimize side reactions. Polar aprotic solvents enhance alkylation efficiency.

- Temperature Control : Maintain 0°C during NaH addition to prevent exothermic decomposition, then gradually warm to room temperature.

- Purification : Optimize column chromatography gradients (e.g., 1:2 petroleum ether/ethyl acetate) to isolate the product from unreacted starting material or byproducts .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodological Answer :

- Cross-Validation : Confirm assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.

- Computational Modeling : Compare experimental IR/NMR data with Density Functional Theory (DFT) -predicted spectra (e.g., B3LYP/6-31G(d,p)) to validate structural assignments .

- Isotopic Labeling : Use deuterated solvents or isotopic analogs to clarify ambiguous signals .

Q. What computational approaches predict the reactivity of N-(4-Formylphenyl)-N-methylacetamide in biological systems?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic properties (e.g., formyl group electrophilicity) with bioactivity using molecular descriptors.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors to identify binding motifs.

- Docking Studies : Explore binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .

Q. How can the formyl group in N-(4-Formylphenyl)-N-methylacetamide be leveraged for further functionalization?

- Methodological Answer :

- Condensation Reactions : React with primary amines to form Schiff bases, monitored by TLC.

- Reductive Amination : Use NaBH₃CN or Pd/C-H₂ to stabilize imine intermediates.

- Cross-Coupling : Employ Pd catalysts for Suzuki-Miyaura couplings with aryl boronic acids, targeting biaryl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.